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molecular formula C7H3F3O3 B125290 3-Hydroxy-2,4,5-trifluorobenzoic acid CAS No. 116751-24-7

3-Hydroxy-2,4,5-trifluorobenzoic acid

Cat. No. B125290
M. Wt: 192.09 g/mol
InChI Key: YYAFUGSJSHXYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05047538

Procedure details

A solution of 3-hydroxy-2,4,5-trifluorobenzoic acid (50 g, 0.26 mol) (prepared in an analogous manner to that described in Eur. Pat. Publication 271275) in methylene chloride (500 mL) was added oxalyl chloride (79 g, 0.62 mol). This solution was stirred at room temperature for 18 hours, cooled to 5° C. and the treated dropwise with methanol (100 mL). The mixture was stirred at room temperature for 2 hours, refluxed for 0.5 hour, cooled and concentrated. The residue was partitioned between methylene chloride and saturated sodium bicarbonate. The organic layer was dried (MgSO4 and concentrated to provide 16.7 g of the desired 3-hydroxy-2,4,5-trifluorobenzoic acid methyl ester. Acidification of the bicarbonate layer, extraction with ether and concentration provided an additional 37 g of desired product as indicated by NMR, This material was not purified further but carried into the next step.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
79 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([F:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5]([OH:7])=[O:6].[C:14](Cl)(=O)C(Cl)=O.CO>C(Cl)Cl>[CH3:14][O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([F:12])[C:10]([F:11])=[C:2]([OH:1])[C:3]=1[F:13]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=C(C1F)F)F
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
79 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(C1=C(C(=C(C(=C1)F)F)O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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